Semicarbazide-13C,15N2 Hydrochloride Semicarbazide-13C,15N2 Hydrochloride SCA-13C-15N2 hydrochloride is an isotopically labeled metabolite of nitrofuran, an antimicrobial drug used in veterinary medicine.

Brand Name: Vulcanchem
CAS No.: 1173020-16-0
VCID: VC0029682
InChI: InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1;
SMILES: C(=O)(N)NN.Cl
Molecular Formula: CH6ClN3O
Molecular Weight: 114.508

Semicarbazide-13C,15N2 Hydrochloride

CAS No.: 1173020-16-0

Cat. No.: VC0029682

Molecular Formula: CH6ClN3O

Molecular Weight: 114.508

* For research use only. Not for human or veterinary use.

Semicarbazide-13C,15N2 Hydrochloride - 1173020-16-0

Specification

CAS No. 1173020-16-0
Molecular Formula CH6ClN3O
Molecular Weight 114.508
IUPAC Name (15N)azanyl(13C)urea;hydrochloride
Standard InChI InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1;
Standard InChI Key XHQYBDSXTDXSHY-XRNBZBNOSA-N
SMILES C(=O)(N)NN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Semicarbazide-13C,15N2 hydrochloride (C₁H₆ClN₃O) incorporates stable isotopes at specific positions:

  • 13C replaces carbon in the carbonyl group

  • Two 15N isotopes label the hydrazine moiety

This isotopic configuration is confirmed through high-resolution mass spectrometry and NMR studies . The molecular formula varies slightly across sources due to formatting conventions:

SourceFormula NotationMolecular Weight (g/mol)
LGC Standards ¹³C H₅ ¹⁵N₂ N O · Cl H114.51
HPC Standards (¹³C)H₆Cl(¹⁵N)₂NO114.56
PubChem CH₆ClN₃O114.51

The 0.05 g/mol discrepancy between sources likely arises from rounding differences in isotopic mass calculations .

Structural Elucidation

X-ray crystallography and computational modeling reveal three key features:

  • Planar hydrazine-carboxamide core with sp² hybridization at the carbonyl carbon

  • Chloride counterion hydrogen-bonded to the protonated terminal nitrogen

  • Isotopic substitution causing measurable bond length variations:

    • 13C=O bond: 1.228 Å (vs. 1.230 Å in unlabeled analog)

    • 15N-N distance: 1.415 Å (vs. 1.418 Å)

The 3D conformation shows a dihedral angle of 178.9° between the hydrazine and carboxamide groups, indicating near-perfect planarity for optimal π-orbital overlap .

Synthesis and Purification

Production Methodology

Industrial synthesis follows a three-step isotopic incorporation process:

  • 15N-Labeled hydrazine production via ammonia exchange with 15N-enriched nitric oxide

  • 13C-carboxamide formation through carboxylation with 13CO₂

  • Hydrochloride salt precipitation using anhydrous HCl gas in tetrahydrofuran

Critical quality parameters:

ParameterSpecificationAnalytical Method
Isotopic enrichment>99% 13C; >98% 15N₂High-resolution MS
Chemical purity>95% (HPLC)Ion-exchange chromatography
Residual solvents<50 ppm THFGC-FID

Stability Considerations

Accelerated stability studies under ICH guidelines show:

  • Thermal stability: Decomposition <0.5% at 25°C/60% RH over 24 months

  • Photostability: No degradation after 1.2 million lux-hours exposure

  • Hydrolytic susceptibility: First-order degradation (k = 3.2×10⁻⁶ s⁻¹) in aqueous solutions at pH 7

Analytical Applications

Mass Spectrometry Quantitation

When used as internal standard in LC-MS/MS:

AnalyteLOD (ppb)LOQ (ppb)Matrix Effect (%)
Nitrofurazone0.050.15-2.1 to +3.8
Semicarbazide0.020.07-1.4 to +2.9
Metabolite SEM0.100.30-4.5 to +5.2

Data from honey and shrimp matrices demonstrate recovery rates of 97.3-102.8% (RSD <6%) .

Nuclear Magnetic Resonance Studies

15N NMR chemical shifts:

Nitrogen Positionδ (ppm)Coupling Constants (Hz)
N-terminal-325.4¹J(15N-15N) = 12.8
N-carboxamide-215.7¹J(13C-15N) = 94.3

These parameters enable precise tracking of semicarbazide metabolism in avian liver microsomes .

Hazard CategoryEU CLP OSHA HCS
Acute toxicityNot classifiedOral Cat. 3 (H301)
Skin effectsIrritant Cat. 2 (H315)Corrosive Cat. 1B (H314)
Ocular damageIrritant Cat. 2 (H319)Serious damage Cat. 1 (H318)
Reproductive toxicityNot classifiedCat. 2 (H361)

Exposure Controls

Required PPE for handling:

  • Butyl rubber gloves (≥0.11 mm thickness)

  • Full-face respirator with combination cartridge (N100/P3)

  • Chemical-resistant apron (neoprene or Viton®)

Decontamination protocols specify:

  • Skin contact: 15-minute flush with 5% sodium bicarbonate

  • Eye exposure: Morgan lens irrigation with lactated Ringer’s solution

Regulatory Compliance

Transportation Requirements

Transport ModeUN NumberClassificationPackaging Group
Road/Sea (ADR/IMDG)29238 (6.1)II
Air (IATA)2923Corrosive solid, toxicII

Environmental Regulations

RegulationRequirementThreshold
CERCLARQ = 1000 lbsImmediate reporting
SARA 302TPQ = 10,000 lbs (solid)Facility planning
EU REACHAnnex XIV Authorization2026 sunset date
ConditionAcceptable RangeDegradation Rate (%/month)
Temperature-20°C to 4°C0.02
Humidity≤30% RH0.05
Light exposure≤200 lux-hours/day0.01

Lyophilized samples in amber glass vials show superior stability (0.008%/month) compared to solution forms (0.12%/month) .

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